3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
CAS No.:
Cat. No.: VC15720448
Molecular Formula: C14H8Cl2F3NO
Molecular Weight: 334.1 g/mol
* For research use only. Not for human or veterinary use.
![3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide -](/images/structure/VC15720448.png)
Specification
Molecular Formula | C14H8Cl2F3NO |
---|---|
Molecular Weight | 334.1 g/mol |
IUPAC Name | 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide |
Standard InChI | InChI=1S/C14H8Cl2F3NO/c15-10-6-5-8(7-11(10)16)13(21)20-12-4-2-1-3-9(12)14(17,18)19/h1-7H,(H,20,21) |
Standard InChI Key | XKXGHFRSYQPKGH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted with chlorine atoms at the 3- and 4-positions of the benzene ring and a trifluoromethyl group at the ortho position of the aniline moiety. This arrangement creates a highly polarized electron distribution, as evidenced by its calculated logP value of 5.73, indicating significant hydrophobicity . The trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation, a property critical for in vivo efficacy .
Stereoelectronic Effects
The electron-withdrawing nature of the chlorine and trifluoromethyl groups induces a strong dipole moment, facilitating interactions with biological targets such as enzymes or receptors. Density functional theory (DFT) simulations suggest that the trifluoromethyl group adopts a conformation perpendicular to the aromatic ring, minimizing steric hindrance while maximizing hydrophobic interactions .
Solubility and Stability
Experimental data indicate limited aqueous solubility (<1 mg/mL at 25°C), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological testing. The compound exhibits stability under inert atmospheres but undergoes gradual hydrolysis in acidic or basic conditions, releasing 3,4-dichlorobenzoic acid and 2-(trifluoromethyl)aniline as degradation products.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Weight | 334.1 g/mol |
logP (Octanol-Water) | 5.73 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 22.63 Ų |
Synthetic Methodologies
Conventional Synthesis Routes
The most reported synthesis involves a two-step sequence:
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Acylation: 3,4-Dichlorobenzoyl chloride reacts with 2-(trifluoromethyl)aniline in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl .
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Purification: Crude product is isolated via vacuum filtration and recrystallized from ethanol/water mixtures, yielding >85% purity.
Optimization Challenges
Side reactions, such as over-acylation or trifluoromethyl group hydrolysis, necessitate strict temperature control (<10°C) and moisture-free conditions . Catalytic amounts of 4-dimethylaminopyridine (DMAP) have been shown to improve reaction efficiency by 15–20%.
Alternative Approaches
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining yields of 78–82% . Flow chemistry methods using microreactors are under investigation to enhance scalability and reduce byproduct formation.
Applications in Medicinal Chemistry
Antimicrobial Activity
Preliminary in vitro assays against Staphylococcus aureus (ATCC 25923) demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to first-line antibiotics like ciprofloxacin. The dichloro substituents are hypothesized to disrupt bacterial membrane integrity via halogen bonding with phospholipid headgroups.
Mechanism of Action
Molecular docking studies suggest inhibition of tubulin polymerization by binding to the colchicine site (docking score: -9.2 kcal/mol) . This aligns with observed G2/M cell cycle arrest in treated cells.
Agrochemical Applications
Herbicidal Activity
In greenhouse trials, foliar application at 500 g/ha suppressed Amaranthus retroflexus growth by 92%, outperforming commercial herbicides like atrazine (78% suppression) . The trifluoromethyl group enhances leaf cuticle penetration, enabling rapid translocation to meristematic tissues.
Insecticidal Properties
Against Aphis gossypii, a 0.1% emulsion achieved 100% mortality at 72 hours, likely through inhibition of acetylcholinesterase (AChE). Kinetic assays revealed mixed-type inhibition with a Kᵢ of 2.3 µM .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 8.9 µM, raising potential drug-drug interaction concerns . Conversely, it activates peroxisome proliferator-activated receptor gamma (PPARγ) at 10 µM, suggesting utility in metabolic disorder therapy.
Toxicological Considerations
Acute oral toxicity in rats (LD₅₀ >2000 mg/kg) classifies it as Category 5 under GHS guidelines. Chronic exposure studies revealed hepatotoxicity at doses ≥250 mg/kg/day, associated with glutathione depletion and lipid peroxidation .
Research Gaps and Future Directions
Pharmacokinetic Optimization
Despite promising in vitro activity, the compound’s high logP limits oral bioavailability (<20% in rat models). Prodrug strategies, such as esterification of the amide nitrogen, are being explored to improve solubility .
Target Deconvolution
CRISPR-Cas9 genome-wide screens identified heat shock protein 90 (HSP90) as a putative off-target, necessitating structural modifications to enhance selectivity .
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